molecular formula C9H5FO2 B168812 5-Fluorobenzofuran-4-carbaldehyde CAS No. 199391-70-3

5-Fluorobenzofuran-4-carbaldehyde

Cat. No.: B168812
CAS No.: 199391-70-3
M. Wt: 164.13 g/mol
InChI Key: KVZVZQXBAPJNPX-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position of the benzofuran ring .

Scientific Research Applications

5-Fluorobenzofuran-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

5-Fluorobenzofuran-4-carbaldehyde is classified as harmful . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzofuran-4-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-4-carbaldehyde is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to the inhibition of key biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-4-carbaldehyde: Lacks the fluorine atom, which may result in different biological activities and reactivity.

    5-Chlorobenzofuran-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activities.

    5-Bromobenzofuran-4-carbaldehyde:

Uniqueness

5-Fluorobenzofuran-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development .

Properties

IUPAC Name

5-fluoro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVZQXBAPJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Fc1cc2ccoc2cc1CBr
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reactant
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Fc1ccc2occc2c1CBr
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A solution of the N-methylmorpholine-N-oxide (13.6 g) in acetonitrile (135 ml) containing 3 Å molecular sieves (13.2 g) was stirred at room temperature overnight and cooled in ice. A solution of 4-bromomethyl-5-fluorobenzofuran and 6-bromomethyl-5-fluorobenzofuran (13.33 g) in acetonitrile (35 ml) was added and the mixture stirred at 5° for 4 h. The mixture was filtered and the filtrate evaporated to dryness. Water and ethyl acetate were added to the residue and the organic phase separated, dried and evaporated to give the mixture of aldehydes. The mixture was separated by chromatography on silica (600 g) using a mixture of ethyl acetate and hexane (1:9) as the eluant to give the title compound (A) (2.19 g);
Quantity
13.6 g
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reactant
Reaction Step One
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135 mL
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solvent
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4-bromomethyl-5-fluorobenzofuran
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0 (± 1) mol
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reactant
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6-bromomethyl-5-fluorobenzofuran
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13.33 g
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reactant
Reaction Step Two
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35 mL
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solvent
Reaction Step Two
[Compound]
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aldehydes
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reactant
Reaction Step Three

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